![molecular formula C14H21ClN2O B2482185 1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride CAS No. 1025707-84-9](/img/structure/B2482185.png)
1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Surface Activity and Antibacterial Properties
1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride has been studied for its surface activity and antibacterial properties. Research on similar compounds, 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants, showed low critical micelle concentration and good antibacterial activity against various bacteria in oil field injection water (Wang et al., 2013).
Structural Formation and Self-assembly
Studies have shown that derivatives of 1-(2-amino-2-oxoethyl)-pyridinium salts, including those with chloride as an anion, can form diverse structures such as tubular, ribbon, grid, and sheet structures via hydrogen bonding catemer motifs (Wu & Lee, 2012). These properties are important for understanding molecular self-assembly and designing novel materials.
Catalyst in Organic Synthesis
This compound has been used as a catalyst in organic synthesis. For instance, ionic liquid sulfonic acid functionalized pyridinium chloride has been utilized as an efficient catalyst for solvent-free synthesis of various organic compounds (Moosavi‐Zare et al., 2013).
Bactericidal Properties
Similar pyridinium chloride compounds have been studied for their bactericidal properties against a range of microbial strains. They have shown high activity against microbes, highlighting their potential as antimicrobial agents (Weglewski et al., 1991).
Reactivation of Inhibited Enzymes
Specific derivatives of pyridinium oximes, related to this compound, have been synthesized and evaluated for their potential in reactivating human acetylcholinesterase inhibited by organophosphorus compounds. This research is crucial in the context of treating exposure to nerve agents (Valiveti et al., 2015).
Use in Electrochemical Degradation Studies
Research on pyridinium ionic liquids, including variants of the compound , has been conducted to understand their degradation via electrochemical oxidation. This is important for assessing the environmental impact and degradation pathways of these compounds (Pieczyńska et al., 2015).
Applications in Structural Chemistry
The structure of derivatives of this compound has been a subject of study in the field of crystallography and structural chemistry, providing insights into molecular interactions and stability (Pickett et al., 2008).
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-pyridin-1-ium-1-ylethanone;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N2O.ClH/c1-2-13-8-4-7-11-16(13)14(17)12-15-9-5-3-6-10-15;/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGJAQAFRUMUFD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C[N+]2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
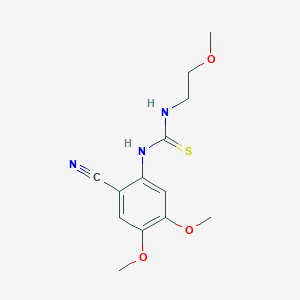
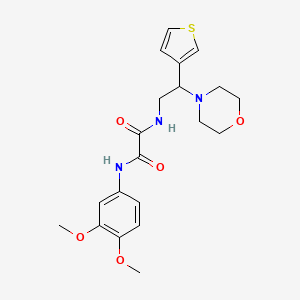
![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)
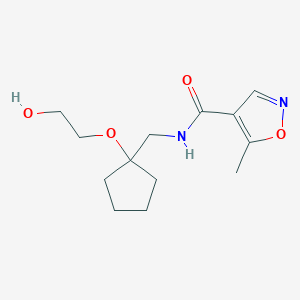
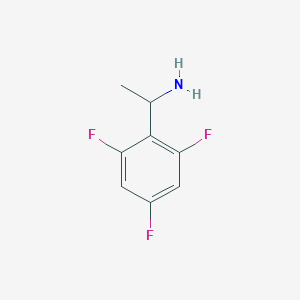
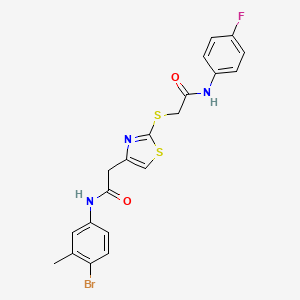
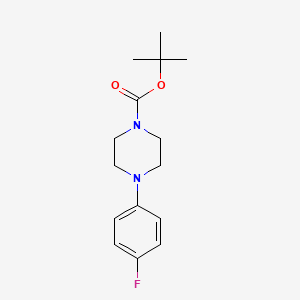
![Ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate](/img/structure/B2482119.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)
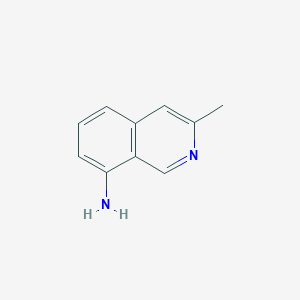
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)
